N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant bioactive properties.
Properties
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(9-18-21(12)13-5-3-2-4-6-13)19-17(22)20-14-7-8-15(20)11-23-10-14/h2-6,9,14-15H,7-8,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMYHTTUHDKYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)N3C4CCC3COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium . This method allows for the formation of the bicyclic core with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .
Scientific Research Applications
N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles, such as:
- 2-azabicyclo[3.3.0]octane
- 1-azabicyclo[3.2.1]octane derivatives
- Hexahydroazepinylbenzamides
Uniqueness
N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific bicyclic structure and the presence of the pyrazole ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
